

# In-Depth Technical Guide to the Discovery and Synthesis of Atr-IN-29

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Atr-IN-29** is a highly potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). With an IC50 of 1 nM, **Atr-IN-29** presents a significant tool for researchers studying cancer biology and developing novel therapeutics that exploit synthetic lethality in tumors with specific DNA repair deficiencies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **Atr-IN-29**.

### **Discovery and Core Structure**

**Atr-IN-29** was identified through research focused on developing novel kinase inhibitors for cancer therapy. Its chemical structure is based on an imidazo[1,5-b]pyridazine core. The systematic name for **Atr-IN-29** is (S)-2-((6-(3-methylmorpholino)-8-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-2-yl)amino)propan-1-ol, and its discovery is detailed in patent WO2022135560A1.

#### **Mechanism of Action: ATR Signaling Pathway**

ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which is a common intermediate during DNA replication stress and various forms of DNA damage. Upon activation, ATR initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks,

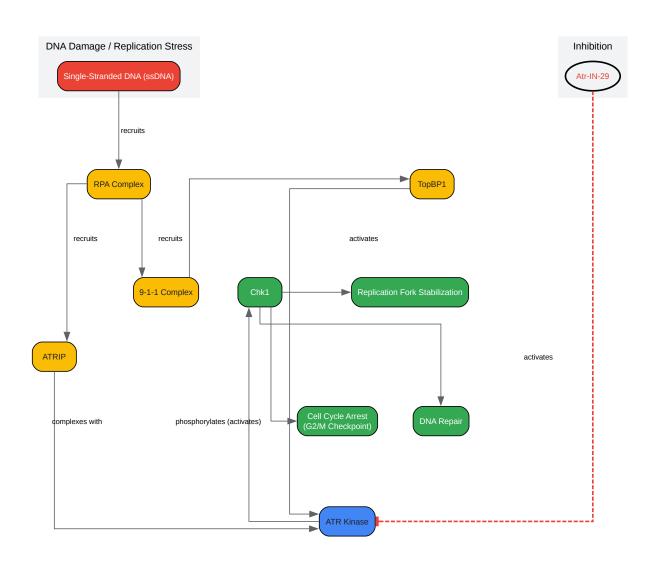




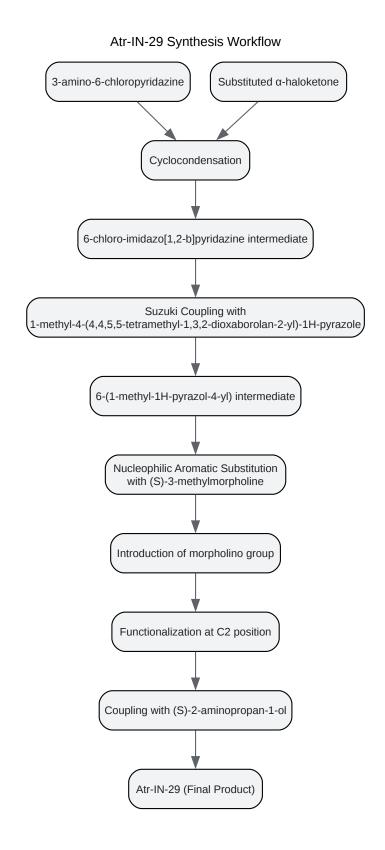


and promotion of DNA repair. By inhibiting ATR, **Atr-IN-29** prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1). This abrogation of the DDR pathway in cancer cells, which often have a high degree of replication stress and a dependency on the ATR pathway for survival, leads to genomic instability and ultimately, cell death.









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